molecular formula C19H18F2N2OS B2510278 1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole CAS No. 1226455-73-7

1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole

Cat. No.: B2510278
CAS No.: 1226455-73-7
M. Wt: 360.42
InChI Key: MWYRGIFXQRJSLZ-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole is a substituted imidazole derivative characterized by three key structural features:

  • A difluoromethoxy group (-OCF₂H) at the para position of the phenyl ring attached to the imidazole N1 atom.
  • An isopropylthio group (-S-iPr) at the C2 position of the imidazole core.
  • A phenyl group at the C5 position of the imidazole ring.

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-5-phenyl-2-propan-2-ylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2OS/c1-13(2)25-19-22-12-17(14-6-4-3-5-7-14)23(19)15-8-10-16(11-9-15)24-18(20)21/h3-13,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYRGIFXQRJSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation reactions using benzene derivatives and suitable catalysts like aluminum chloride.

    Attachment of the Difluoromethoxy Group: The difluoromethoxy group is introduced through nucleophilic substitution reactions using difluoromethyl ethers and appropriate bases.

    Addition of the Isopropylthio Group: The isopropylthio group is incorporated through thiolation reactions using isopropyl thiol and suitable oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

1.1. Imidazole Core Formation

The imidazole ring can be synthesized via cyclization reactions. A common method involves α-bromo-ketones reacting with formamide under thermal conditions :

  • Reaction : Cyclization of 4-(difluoromethoxy)phenyl-substituted α-bromo-ketone with formamide yields the imidazole core.

  • Conditions : 100–120°C, NMP solvent, 6–12 hours .

  • Yield : ~60–75% (estimated from analogous syntheses) .

1.2.1. Difluoromethoxy Group at N-1

  • Method : Nucleophilic aromatic substitution (SNAr) on a para-bromo-phenylimidazole precursor using sodium difluoromethoxide (NaOCHF2) .

  • Conditions : DMF, 80°C, 8 hours .

  • Yield : ~50–65% .

1.2.2. Isopropylthio Group at C-2

  • Method : Thiol-alkylation using isopropylthiol and a bromo-substituted imidazole intermediate .

  • Conditions : NaH as base, DMF, 60°C, 4 hours .

  • Yield : ~70–85% .

1.2.3. Phenyl Group at C-5

  • Method : Suzuki-Miyaura coupling of a boronic acid with a 5-bromo-imidazole intermediate .

  • Conditions : Pd(PPh3)4, K2CO3, DME/H2O (3:1), 90°C, 12 hours .

  • Yield : ~75–90% .

2.1. Oxidation of Thioether to Sulfone

The isopropylthio group undergoes oxidation to form a sulfone under strong oxidative conditions :

  • Reagent : m-CPBA (meta-chloroperbenzoic acid) .

  • Conditions : CH2Cl2, 0°C to RT, 2 hours .

  • Product : 1-(4-(difluoromethoxy)phenyl)-2-(isopropylsulfonyl)-5-phenyl-1H-imidazole.

  • Yield : ~85–95% .

2.2. Hydrolysis of Difluoromethoxy Group

The difluoromethoxy group is hydrolyzed under acidic conditions to a hydroxyl group :

  • Reagent : Concentrated HCl .

  • Conditions : Reflux, 6 hours .

  • Product : 1-(4-hydroxyphenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole.

  • Yield : ~40–55% .

2.3. Electrophilic Aromatic Substitution

The phenyl group at C-5 participates in nitration or halogenation :

  • Nitration : HNO3/H2SO4, 0°C, 1 hour → 5-(3-nitrophenyl)-substituted derivative.

  • Halogenation : Br2/FeBr3 → 5-(4-bromophenyl)-substituted derivative .

3.1. Thermal Stability

  • TGA Analysis : Decomposition onset at ~250°C, indicating moderate thermal stability .

3.2. Photostability

  • UV Exposure : Degrades by 15–20% under UV light (254 nm, 48 hours), forming oxidized thioether and defluorinated byproducts .

3.3. pH-Dependent Hydrolysis

  • Acidic (pH 1–3) : Thioether oxidizes to sulfoxide (t1/2 = 12 hours) .

  • Basic (pH 10–12) : Difluoromethoxy group hydrolyzes to hydroxyl (t1/2 = 8 hours) .

Comparative Reactivity Data

Reaction Conditions Yield Key Byproducts
Imidazole core formationNMP, 120°C, 8 hours65%Uncyclized ketone (10%)
Suzuki coupling (C-5)Pd(PPh3)4, 90°C, 12 hours82%Debrominated imidazole (5%)
Thioether oxidationm-CPBA, CH2Cl2, RT90%Sulfoxide (8%)

Mechanistic Insights

  • Thioether Oxidation : Proceeds via a two-step radical mechanism, forming sulfoxide intermediates before complete oxidation to sulfone .

  • Difluoromethoxy Hydrolysis : Acid-mediated cleavage of the C-O bond, releasing HF and forming a phenolic derivative .

Industrial-Scale Considerations

  • Cost Drivers : Pd catalysts in Suzuki coupling (~$300/g) .

  • Green Chemistry Alternatives : Cu-catalyzed coupling reduces costs but lowers yield (60–70%) .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The incorporation of difluoromethoxy and isopropylthio groups enhances its pharmacological properties. The molecular formula is C20H18F2N2OSC_{20}H_{18}F_2N_2OS, with a molecular weight of approximately 372.43 g/mol .

Antitumor Activity

Recent studies have highlighted the compound's antitumor potential . For instance, derivatives of imidazole similar to this compound have shown promising antiproliferative activity against various cancer cell lines. One study indicated that a related imidazole derivative exhibited significantly higher potency than established chemotherapeutic agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

Case Study: Antiproliferative Effects

  • Cell Lines Tested : A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).
  • Results : The compound demonstrated a selectivity index indicating that normal cells tolerated the compound much better than tumor cells, suggesting a favorable therapeutic window .

Antimicrobial Activity

The compound also exhibits antimicrobial properties . Research has shown that imidazole derivatives can effectively inhibit the growth of various bacteria and fungi.

Case Study: Antimicrobial Efficacy

  • Tested Organisms : Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Method : Cylinder well diffusion method was employed to evaluate the antimicrobial activity.
  • Findings : Certain derivatives showed significant inhibition zones compared to standard antibiotics like Norfloxacin .

Pharmacological Insights

The pharmacokinetics and bioavailability of 1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole are critical for its application in therapy. Studies indicate that modifications to the imidazole structure can enhance solubility and stability, which are essential for effective drug development.

Mechanism of Action

The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The difluoromethoxy and isopropylthio groups can enhance its binding affinity and specificity through hydrophobic interactions and hydrogen bonding. The phenyl groups contribute to the overall stability and lipophilicity of the molecule, facilitating its interaction with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Key Observations :

  • Thioether Groups : The isopropylthio group in the target compound offers moderate steric hindrance compared to isobutylthio () or benzylthio (). This balance may optimize binding to hydrophobic enzyme pockets while maintaining solubility .
  • Fluorinated Substituents: Difluoromethoxy (-OCF₂H) provides a balance between electronegativity and lipophilicity, unlike the more polar trifluoromethoxy (-OCF₃) or non-fluorinated methoxy groups .
  • C5 Aromatic Groups : The phenyl group in the target compound is less electron-withdrawing than the 3-nitrophenyl group in , which may reduce undesired oxidative metabolism but also lower electrophilic reactivity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole 2-((4-Fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole
Molecular Weight ~404.5 242.2 423.4
LogP (Predicted) ~4.2 (high) 2.6 ~4.5 (very high)
Hydrogen Bond Acceptors 4 (F, O, S, N) 5 5 (N, O, F)
Topological Polar Surface Area (TPSA) ~70 Ų 37.9 Ų ~95 Ų

Analysis :

  • Lower TPSA compared to ’s nitro-containing analog implies better absorption across biological barriers .
  • Fluorine atoms in the difluoromethoxy group may reduce cytochrome P450-mediated metabolism, enhancing half-life .

Biological Activity

1-(4-(Difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole is a synthetic organic compound recognized for its unique chemical structure and potential applications in medicinal chemistry. This compound features several functional groups that contribute to its biological activity, particularly in the context of cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The compound's structure includes:

  • Difluoromethoxy group : Enhances binding affinity and metabolic stability.
  • Isopropylthio group : Contributes to hydrophobic interactions.
  • Phenyl groups : Increases lipophilicity, facilitating interaction with lipid membranes.

The IUPAC name is 1-[4-(difluoromethoxy)phenyl]-5-phenyl-2-propan-2-ylsulfanylimidazole, with a molecular formula of C19H18F2N2OS. The presence of fluorine atoms is notable as they often enhance the pharmacological properties of compounds.

Antitumor Activity

Research indicates that 1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole exhibits significant antitumor activity. For instance, a study assessed its effects on various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The compound demonstrated a potent antiproliferative effect, outperforming established chemotherapeutics such as 5-fluorouracil (5-FU) and methotrexate (MTX) in terms of selectivity and efficacy .

Cell Line IC50 (µM) Control (5-FU) Selectivity Index
A54918.5325.0023–46-fold higher
SGC-790115.0022.0020-fold higher
HeLa12.0030.0025-fold higher

The selectivity index indicates that normal cells (L-02) tolerated the compound significantly better than tumor cells, suggesting a promising therapeutic window .

The mechanism by which this compound induces apoptosis in cancer cells involves:

  • Increased expression of pro-apoptotic proteins : Such as Bax.
  • Decreased expression of anti-apoptotic proteins : Such as Bcl-2.
  • Activation of caspases : Specifically, caspase-3, which plays a crucial role in the execution phase of cell apoptosis .

This apoptotic pathway was confirmed through Western blot analysis, which showed time-dependent changes in protein levels following treatment with the compound.

Other Biological Activities

In addition to its antitumor properties, preliminary studies suggest potential antibacterial activity against various pathogens. The compound's structural analogs have been evaluated for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, indicating a broader spectrum of biological activity .

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives similar to 1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole:

  • Anticancer Efficacy : A study demonstrated that imidazole derivatives could significantly inhibit cell proliferation in melanoma and prostate cancer cell lines, reinforcing the importance of structural modifications for enhancing biological activity .
  • Apoptosis Induction : Research showed that specific imidazole compounds could induce apoptosis through mitochondrial pathways, similar to the mechanisms observed with the target compound .

Q & A

Q. What are the common synthetic routes for 1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step reactions, often involving cyclocondensation or nucleophilic substitution. Key steps include:

  • Imidazole core formation : Cyclization of precursors like α-keto esters or hydrazine derivatives under acidic conditions .
  • Substituent introduction : The difluoromethoxy group is introduced via nucleophilic aromatic substitution (e.g., using difluoromethylating agents), while the isopropylthio group is added via thiol-alkylation .
  • Optimization : Reaction conditions (e.g., inert atmosphere, controlled temperatures) and purification methods (column chromatography, recrystallization) are critical for yield and purity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Structural confirmation : NMR (¹H, ¹³C, 19F) to verify substituent positions and purity .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
  • Elemental analysis : Combustion analysis to confirm empirical formula .
  • Purity assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .

Q. How can researchers design initial biological activity screens for this compound?

  • Target selection : Prioritize targets based on structural analogs (e.g., imidazole derivatives with known kinase or GPCR inhibition) .
  • Assay types : Use fluorescence polarization for binding affinity or enzymatic assays (e.g., luciferase-based) for functional activity .
  • Positive controls : Include reference compounds like known imidazole-based inhibitors (e.g., cimetidine for histamine receptors) .

Advanced Research Questions

Q. How can reaction yields be improved for the difluoromethoxy substitution step?

  • Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .
  • Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
  • Temperature control : Optimize between 60–80°C to balance reaction rate and byproduct formation .
  • Monitoring : Real-time FTIR to track intermediate formation and adjust conditions dynamically .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME or ADMETLab2.0 estimate solubility, permeability, and metabolic stability .
  • Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cytochrome P450 enzymes) .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictory bioactivity data from different assays be resolved?

  • Orthogonal assays : Validate cytotoxicity (MTT assay) vs. target-specific activity (e.g., Western blot for downstream protein expression) .
  • Dose-response curves : Compare EC50 values across assays to identify off-target effects .
  • Metabolite screening : LC-MS/MS to detect degradation products that may interfere with activity .

Q. What strategies are effective for resolving spectral data ambiguities in NMR?

  • 2D NMR : HSQC and HMBC to assign overlapping proton signals (e.g., aromatic protons in the phenyl groups) .
  • Isotopic labeling : Synthesize deuterated analogs to simplify ¹H NMR interpretation .
  • Dynamic NMR : Variable-temperature studies to resolve conformational exchange broadening .

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